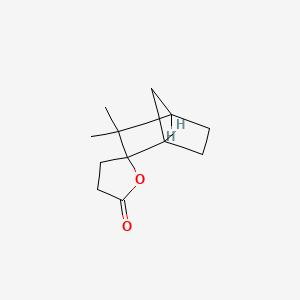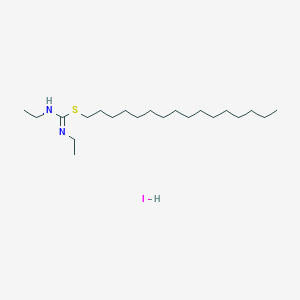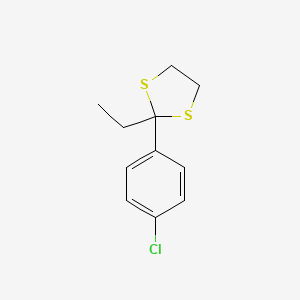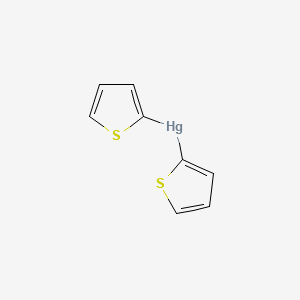
3-(4-Methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)-1-phenylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)-1-phenylpropan-1-one is an organic compound that belongs to the class of indole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)-1-phenylpropan-1-one typically involves multi-step organic reactions. One common approach might include:
Friedel-Crafts Acylation: This step involves the acylation of an indole derivative with an appropriate acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Methoxylation: Introduction of the methoxy group on the phenyl ring can be achieved through nucleophilic substitution reactions using methanol and a strong base.
Coupling Reactions: The final step might involve coupling the intermediate products using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques like continuous flow chemistry and green chemistry principles are often employed.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
Biologically, indole derivatives are often studied for their potential as pharmaceuticals. They can exhibit anti-inflammatory, anti-cancer, and antimicrobial properties.
Medicine
In medicine, compounds like this are investigated for their potential therapeutic effects. They might be used in drug development for treating various diseases.
Industry
Industrially, such compounds can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-(4-Methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)-1-phenylpropan-1-one would depend on its specific biological activity. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. They might inhibit or activate specific pathways, leading to their observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Hydroxyphenyl)-3-(1-methyl-1H-indol-3-yl)-1-phenylpropan-1-one
- 3-(4-Chlorophenyl)-3-(1-methyl-1H-indol-3-yl)-1-phenylpropan-1-one
- 3-(4-Nitrophenyl)-3-(1-methyl-1H-indol-3-yl)-1-phenylpropan-1-one
Uniqueness
The presence of the methoxy group in 3-(4-Methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)-1-phenylpropan-1-one might confer unique electronic and steric properties, affecting its reactivity and biological activity compared to similar compounds.
Propriétés
Numéro CAS |
5883-78-3 |
|---|---|
Formule moléculaire |
C25H23NO2 |
Poids moléculaire |
369.5 g/mol |
Nom IUPAC |
3-(4-methoxyphenyl)-3-(1-methylindol-3-yl)-1-phenylpropan-1-one |
InChI |
InChI=1S/C25H23NO2/c1-26-17-23(21-10-6-7-11-24(21)26)22(18-12-14-20(28-2)15-13-18)16-25(27)19-8-4-3-5-9-19/h3-15,17,22H,16H2,1-2H3 |
Clé InChI |
LHBKQWRSXDPFCO-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C2=CC=CC=C21)C(CC(=O)C3=CC=CC=C3)C4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(Acetamidomethyl)phenyl]arsonic acid](/img/structure/B14728156.png)
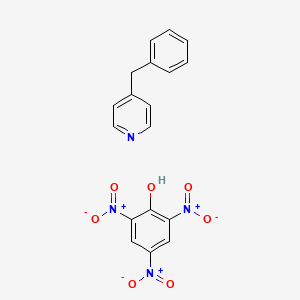
![(4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-yl) 4-methylbenzenesulfonate](/img/structure/B14728166.png)

